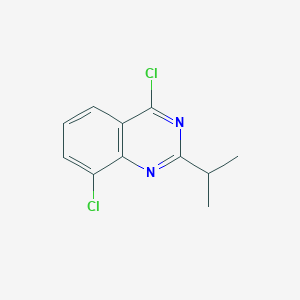

4,8-Dichloro-2-isopropylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Heterocyclic Chemistry

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the field of heterocyclic chemistry. nih.govnih.gov This structural motif is not only of academic interest but also serves as a "privileged scaffold" in medicinal chemistry. chemicalbook.com The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide range of biologically active compounds. chemicalbook.com The prevalence of the quinazoline core in numerous natural products, pharmaceuticals, and agrochemicals underscores its significance. chemicalbook.com The arrangement of nitrogen atoms within the pyrimidine ring allows for diverse substitution patterns, leading to a vast library of derivatives with a wide spectrum of physicochemical and biological properties.

Overview of Structural Classes and Pharmacophores within Quinazolines

Quinazoline derivatives can be broadly categorized based on the substitution pattern on the quinazoline core. The most common classes include quinazolinones, where a carbonyl group is present at position 2 or 4, and aminoquinazolines, which feature an amino group, typically at position 4. nih.gov Further diversification arises from substitutions at various positions of the benzene and pyrimidine rings.

A key aspect of the quinazoline scaffold is its role as a pharmacophore, the essential part of a molecule responsible for its biological activity. The diverse pharmacological profiles of quinazoline derivatives are a direct result of the various substituents attached to the core structure. For example, the 4-anilinoquinazoline (B1210976) moiety is a well-known pharmacophore for inhibiting tyrosine kinases, enzymes often implicated in cancer. The specific nature and position of substituents, such as halogens and alkyl groups, play a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Research Landscape of Substituted Quinazolines, with Emphasis on Halogenated and Alkyl-Substituted Analogues

The research landscape for substituted quinazolines is vast and continually expanding. A significant area of focus is on the synthesis and biological evaluation of halogenated and alkyl-substituted quinazolines. Halogen atoms, particularly chlorine, are often incorporated into the quinazoline structure to enhance biological activity. The presence of halogens can influence the electronic properties of the molecule, improve its binding affinity to biological targets, and modulate its metabolic stability.

Alkyl substitutions, on the other hand, can impact the lipophilicity and steric properties of the molecule. The introduction of an isopropyl group at the 2-position, for instance, can influence the compound's interaction with specific receptor pockets. The combination of halogen and alkyl substituents on the quinazoline scaffold can lead to compounds with unique and potent biological activities, making them attractive targets for drug discovery and chemical biology research.

Structure

3D Structure

Properties

CAS No. |

887590-80-9 |

|---|---|

Molecular Formula |

C11H10Cl2N2 |

Molecular Weight |

241.11 g/mol |

IUPAC Name |

4,8-dichloro-2-propan-2-ylquinazoline |

InChI |

InChI=1S/C11H10Cl2N2/c1-6(2)11-14-9-7(10(13)15-11)4-3-5-8(9)12/h3-6H,1-2H3 |

InChI Key |

SCXYSNWDGBRDGO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC2=C(C=CC=C2Cl)C(=N1)Cl |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2Cl)C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,8 Dichloro 2 Isopropylquinazoline and Its Precursors

Strategies for the Construction of the Quinazoline (B50416) Core

The foundational step in the synthesis of 4,8-dichloro-2-isopropylquinazoline is the assembly of the quinazoline ring system. This is typically achieved through the formation of a quinazoline-2,4-dione intermediate, which then undergoes halogenation.

Cyclization Reactions for Quinazoline-2,4-diones

The synthesis of the quinazoline-2,4-dione core often commences with readily available starting materials like anthranilic acid. nih.govgoogle.com A common and effective method involves the reaction of anthranilic acid with potassium cyanate. google.com This reaction is typically carried out in an aqueous medium where the pH is maintained between 9 and 12 to facilitate the cyclization process, leading to the formation of the quinazoline-2,4-dione. google.com The temperature for this reaction can range from 20 to 100 °C. google.com

Another approach involves the use of isatoic anhydride, which can react with amines to form the quinazoline-2,4-dione structure. researchgate.net Furthermore, cyclocondensation reactions of N-aryl-N'-pyridyl ureas, formed from substituted anthranilic esters, provide a metal-catalyst-free route to these diones with moderate to good yields. researchgate.net The versatility of these methods allows for the preparation of a variety of substituted quinazoline-2,4-diones, which are precursors to a broad spectrum of quinazoline derivatives. nih.govacs.org

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Anthranilic acid | Potassium cyanate | Water, pH 9-12, 20-100 °C | Quinazoline-2,4-dione | google.com |

| Isatoic anhydride | Amine | - | Quinazoline-2,4-dione | researchgate.net |

| Substituted anthranilic esters | 1,1-dimethyl-3-(pyridin-2-yl) ureas | Formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation | Substituted quinazoline-2,4-diones | researchgate.net |

Halogenation Pathways for 2,4-Dichloroquinazoline (B46505) Intermediates

Once the quinazoline-2,4-dione is synthesized, the next critical step is halogenation to produce the highly reactive 2,4-dichloroquinazoline intermediate. This transformation is pivotal as the chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups for subsequent nucleophilic substitution reactions.

A widely employed and effective method for the chlorination of quinazoline-2,4-diones is the use of phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅). google.com The reaction typically involves heating the quinazoline-2,4-dione in an excess of phosphorus oxychloride, which also serves as the solvent. chemicalbook.com The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction. The mixture is refluxed for a specific period, after which the excess phosphorus oxychloride is removed under reduced pressure. The resulting crude 2,4-dichloroquinazoline is then purified, often through recrystallization. For instance, heating 2,4(1H, 3H)-quinazolinedione in POCl₃ at reflux for 2.5 hours can yield 2,4-dichloroquinazoline. chemicalbook.com

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Quinazoline-2,4-dione | Phosphorus oxychloride (POCl₃) | Reflux, 2.5 hours | 2,4-Dichloroquinazoline | chemicalbook.com |

| Quinazoline-2,4-dione | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Heating | 2,4-Dichloroquinazoline | google.com |

Introduction of Isopropyl Moiety via Amination Reactions

With the 2,4-dichloroquinazoline intermediate in hand, the next stage involves the introduction of the isopropyl group. This is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, where an amine selectively displaces one of the chlorine atoms.

Selective Nucleophilic Substitution at Quinazoline Ring Positions (e.g., C-2 and C-4)

The reactivity of the two chlorine atoms on the quinazoline ring is not identical. The chlorine at the C-4 position is generally more susceptible to nucleophilic attack than the chlorine at the C-2 position. mdpi.comstackexchange.com This regioselectivity is a key feature in the synthesis of specifically substituted quinazolines. Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the carbon atom at the C-4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to nucleophilic attack. mdpi.comresearchgate.net

This inherent difference in reactivity allows for the selective substitution at the C-4 position under milder reaction conditions, while harsher conditions are required to substitute the chlorine at the C-2 position. stackexchange.com By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve the desired monosubstitution.

Reaction Conditions and Catalysis (e.g., Amine Reactions, Metal-Catalyzed Approaches)

The reaction of 2,4-dichloroquinazoline with isopropylamine (B41738) is a common method to introduce the isopropyl moiety. This amination is typically carried out in a suitable solvent, and the reaction conditions can be varied to optimize the yield and selectivity. nih.gov While many amination reactions of 4-chloroquinazolines with primary amines proceed readily under milder conditions, electron-poor amines may require more forcing conditions or the use of microwave irradiation to achieve good yields. nih.gov

In some cases, metal-catalyzed cross-coupling reactions can be employed for the amination of chloroquinazolines. However, for the introduction of a simple alkylamine like isopropylamine, direct nucleophilic substitution is often the more straightforward approach. The choice of solvent and the potential use of a base to scavenge the liberated HCl are important considerations in these reactions.

Structure Activity Relationship Sar Studies of 4,8 Dichloro 2 Isopropylquinazoline Analogues

Influence of Substituents on Biological Activity Profiles

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of various substituents. The core structure of 4,8-dichloro-2-isopropylquinazoline features distinct substitution points: the chloro groups at C-4 and C-8, the isopropyl group at C-2, and the remaining positions on the benzenoid ring (C-5, C-6, C-7).

Halogenation of the quinazoline nucleus is a key strategy for modulating biological activity. The presence of halogen atoms, particularly at positions on the benzenoid ring, has been shown to be advantageous for certain pharmacological effects, such as antimicrobial activity. nih.gov

The chlorine atom at the C-4 position is a crucial feature. It is highly reactive and serves as an excellent leaving group, making the C-4 position susceptible to nucleophilic substitution. This allows for the facile introduction of various functionalities, such as substituted amines, which is a common strategy in the development of kinase inhibitors and other therapeutic agents. nih.gov

The chlorine atom at the C-8 position significantly influences the electronic properties of the benzenoid ring. Structure-activity relationship studies on related quinazolinone derivatives have revealed that the presence of a halogen atom at the C-8 position can enhance antimicrobial activities. nih.gov This effect is often attributed to the halogen's ability to form halogen bonds and increase the lipophilicity of the molecule, thereby improving its ability to cross biological membranes.

| Substitution Pattern | General Effect on Activity | Reference |

|---|---|---|

| Halogen at C-6 and/or C-8 | Generally improves antimicrobial activity | nih.gov |

| Substitution at C-4 (e.g., amine) | Often essential for activity, with the chloro group acting as a synthetic handle | nih.govnih.gov |

| 6-Bromo substitution | Used in developing potent and selective EGFR inhibitors | mdpi.com |

The substituent at the C-2 position plays a vital role in the interaction of quinazoline derivatives with their biological targets. For many classes of quinazoline-based inhibitors, small, lipophilic groups at this position are favored for enhanced activity. nih.gov The isopropyl group in this compound fits this description, being a small, non-polar, and electron-releasing alkyl group.

SAR studies have indicated that for certain activities, an electron-releasing substituent at the C-2 position is a requirement. nih.gov In the context of tubulin polymerization inhibitors, small lipophilic groups at C-2 may increase activity. nih.gov In other cases, such as certain cytotoxic agents, an isopropylamino substituent at C-2 has been shown to be effective. nih.gov The nature of the C-2 substituent can be a determining factor for potency and selectivity. For instance, while small alkyl groups like methyl or isopropyl are beneficial for some activities, larger aromatic rings like phenyl at the C-2 position can be critical for others, playing a role in forming key hydrogen bonds with the target enzyme. nih.govnih.gov

| C-2 Substituent | Description | General Impact on Activity | Reference |

|---|---|---|---|

| Methyl, Thiol | Small, simple groups | Considered essential for certain antimicrobial activities | nih.gov |

| Small Lipophilic Groups (e.g., Isopropyl) | Electron-releasing, non-polar | May increase activity (e.g., tubulin polymerization inhibition) | nih.gov |

| Thioalkyl Fragment | Sulfur-containing alkyl chain | Increased activity for DHFRI | nih.gov |

| Phenyl Ring | Aromatic group | Vital for hydrogen bonding and activity in specific enzyme targets | nih.gov |

Beyond the C-8 position, substitutions at C-5, C-6, and C-7 of the benzenoid ring offer further opportunities to fine-tune the biological activity. The introduction of electron-releasing groups at the C-5 and/or C-6 positions can enhance the activity of certain quinazoline-based inhibitors. nih.gov Furthermore, the presence of a basic side chain, often attached via an ether or amine linkage at the C-6 or C-7 positions, plays a significant role in determining the cytotoxicity of some analogues. nih.gov

The replacement of the benzenoid portion of the quinazoline or the fusion of other heterocyclic rings can lead to novel compounds with distinct activity profiles. For example, replacing the benzene (B151609) ring with a pyrrole ring has been shown to increase anticancer activity in some series. nih.gov Similarly, attaching other heterocyclic moieties, such as thiazole, to the quinazoline scaffold can result in compounds with potent inhibitory activities. nih.gov

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The precise spatial arrangement of substituents on a drug scaffold is often critical for its interaction with a biological target. Positional isomerism, which involves moving a functional group to a different position on the scaffold, can lead to significant changes in activity. For instance, studies on other heterocyclic compounds have demonstrated that a linear attachment of a pendant ring can result in greater potency compared to an angular attachment. nih.gov

In the context of this compound, moving the chloro atoms to other positions (e.g., 5,6-dichloro or 6,7-dichloro) would alter the molecule's electronic distribution and steric profile, likely resulting in a different level of biological activity. Similarly, shifting the isopropyl group from C-2 to C-4 would fundamentally change the molecule's chemical properties and its potential interactions with target proteins.

Stereochemical considerations also come into play, particularly when chiral centers are present in the substituents. For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired effect, while the other may be inactive or even produce unwanted side effects. For example, in some angularly attached heterocyclic derivatives, the E-isomer was found to be more potent than the Z-isomer, highlighting the importance of geometric isomerism. nih.gov While the parent compound this compound is achiral, the introduction of chiral substituents would necessitate an investigation into the stereochemical requirements for activity.

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to understand and predict the structure-activity relationships of new compounds, thereby accelerating the design of more potent and selective molecules. researchgate.net Various computational techniques are employed to study quinazoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For quinazoline derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to predict the inhibitory efficacy of new analogues against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to improve activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For quinazoline derivatives, docking studies have been instrumental in understanding how they bind to the active sites of various enzymes, guiding the rational design of new inhibitors. nih.gov

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein interaction. MD simulations can help assess the stability of the docked pose and reveal conformational changes in the protein or ligand upon binding.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Ligand-Target Protein Interaction Analysis

Molecular docking simulations could elucidate the potential binding modes of 4,8-dichloro-2-isopropylquinazoline within the active site of various protein targets. The dichlorinated phenyl ring and the isopropyl group at the 2-position are key structural features that would govern its interactions. For instance, the chlorine atoms can form halogen bonds or participate in hydrophobic interactions, while the isopropyl group can fit into hydrophobic pockets within a receptor's binding site. The nitrogen atoms in the quinazoline (B50416) ring can act as hydrogen bond acceptors, a common interaction motif for this class of compounds. In studies of similar quinazoline derivatives, interactions with key amino acid residues in the active sites of enzymes like kinases have been observed, and similar interactions could be hypothesized for this compound.

Binding Affinity Predictions and Hotspot Identification

Beyond predicting the binding pose, molecular docking can estimate the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. By docking this compound against a panel of known protein targets, researchers could predict its potential biological targets. Furthermore, the analysis can identify "hotspots" within the binding site—specific residues that contribute most significantly to the binding energy. This information is crucial for understanding the determinants of binding and for designing future derivatives with improved potency and selectivity.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties.

Structural Optimization and Conformational Analysis

DFT calculations would begin with the structural optimization of this compound to determine its most stable three-dimensional geometry. This involves finding the conformation with the lowest energy. Conformational analysis would explore the rotational freedom of the isopropyl group to identify different stable conformers and their relative energies. This is critical as the biological activity of a molecule is often dependent on its specific conformation upon binding to a target.

A hypothetical data table for the optimized geometric parameters of this compound, based on DFT calculations, might look like the following:

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Length | C4-Cl | ~1.74 Å |

| Bond Length | C8-Cl | ~1.73 Å |

| Bond Length | C2-C(isopropyl) | ~1.52 Å |

| Bond Angle | N1-C2-N3 | ~125° |

| Dihedral Angle | C4a-C4-N3-C2 | ~179° |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using DFT software.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential - MEP)

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack and are often associated with lone pairs of electrons, such as those on the nitrogen atoms of the quinazoline ring. Regions of positive potential (blue) indicate areas susceptible to nucleophilic attack. For this compound, the nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms and areas around the chlorine atoms would exhibit positive potential.

A hypothetical data table for the electronic properties of this compound could be:

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes.

Spectroscopic Property Simulations

DFT calculations can also be used to simulate various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For example, theoretical vibrational frequencies can be calculated and compared to experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral peaks. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, aiding in the structural elucidation of the compound. UV-Vis absorption spectra can also be simulated to understand the electronic transitions within the molecule.

Reactivity and Stability Assessments (Natural Bond Orbital - NBO, Quantum Theory of Atoms in Molecules - QTAIM)

Specific Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses for this compound are not found in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a method used to analyze the electron density topology to define atomic interactions, bond paths, and the nature of chemical bonds (e.g., ionic, covalent, or charge-shift). For this compound, a QTAIM study would map the electron density to identify critical points that characterize bonds and rings within the quinazoline structure. This would allow for a quantitative assessment of the bond strengths and the nature of the interactions between the chlorine, isopropyl, and quinazoline ring atoms.

Molecular Dynamics (MD) Simulations

While molecular dynamics (MD) simulations are a powerful tool for understanding biomolecular systems, specific MD studies focused on this compound are not publicly available.

There are no published studies detailing the stability and dynamics of a protein-ligand complex specifically involving this compound.

MD simulations are employed to model the behavior of a ligand bound to its protein target over time. Such a simulation for this compound would involve placing the compound into the binding site of a target protein and simulating their movements. Key metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand would be calculated to assess the stability of the complex. A stable RMSD over the course of the simulation generally indicates a stable binding. Additionally, the number and duration of intermolecular interactions, such as hydrogen bonds, would be monitored to understand the forces maintaining the complex's stability.

No research detailing the conformational changes or binding pathways for this compound could be located.

MD simulations can provide critical insights into how a protein's conformation might change upon ligand binding and the pathway the ligand takes to enter the binding site. By analyzing the trajectory of the simulation, researchers can identify key amino acid residues that move or reorient to accommodate the ligand. This information is valuable for understanding the mechanism of action and for designing molecules with improved binding kinetics.

In Silico Screening and Target Prediction

Specific in silico screening campaigns that have identified or utilized this compound, or target prediction studies for this compound, are not described in the available literature.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either structure-based, where molecules are docked into the 3D structure of a protein target, or ligand-based, where molecules are compared to known active compounds. Although this compound may be present in chemical databases used for such screenings, no specific studies have highlighted it as a "hit" compound for a particular target.

There are no available studies that predict biological targets or pathways for this compound.

In silico target prediction methods use the chemical structure of a compound to infer its potential biological targets. These approaches compare the features of the query molecule to those of compounds with known biological activities, using various algorithms and databases. Such a study for this compound would provide hypotheses about its mechanism of action and potential therapeutic applications, guiding future experimental validation.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research into 4,8-dichloro-2-isopropylquinazoline will likely focus on the development of more efficient and versatile synthetic methodologies. While the fundamental synthesis of the quinazoline (B50416) core is well-established, often proceeding through the cyclization of anthranilic acid derivatives followed by chlorination, there is room for innovation. nih.govmdpi.com The exploration of novel catalytic systems, such as metal-mediated reactions, could offer milder reaction conditions and improved yields. nih.gov Microwave-assisted and ultrasound-promoted syntheses are other avenues that could lead to faster and more efficient production of the core structure and its derivatives. nih.gov

The true potential of this compound lies in its derivatization. The chlorine atoms at the 4 and 8 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This provides a basis for creating large libraries of compounds for biological screening. Future strategies will likely involve a variety of modern organic chemistry techniques, including:

Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce aryl, alkynyl, and amino moieties, respectively. These reactions are known for their broad substrate scope and functional group tolerance.

Click chemistry: The introduction of azide or alkyne functionalities would enable the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the quinazoline core to other molecular fragments, facilitating the rapid assembly of complex molecules.

A significant area of interest will be the selective derivatization of the 4 and 8 positions. Due to the electronic differences between these two positions, it may be possible to achieve selective substitution by carefully controlling reaction conditions or by using sterically hindered nucleophiles. This would allow for the synthesis of non-symmetrical derivatives, greatly expanding the chemical space that can be explored.

Advanced Mechanistic Elucidation of Biological Activities

While the broader class of quinazoline derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific mechanisms of action of this compound derivatives are yet to be fully elucidated. mdpi.comrsc.org Future research should focus on detailed mechanistic studies to understand how these compounds interact with their biological targets at a molecular level.

This will involve a combination of in vitro and in vivo studies, including:

Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that derivatives of this compound bind to.

Enzyme kinetics and binding assays: To quantify the affinity and inhibitory potential of these compounds against their identified targets.

Structural biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compounds bound to their targets. This will provide invaluable insights into the specific interactions that govern binding and activity.

Cellular and molecular biology techniques: To investigate the downstream effects of target engagement, such as changes in signaling pathways, gene expression, and cellular phenotype.

A deeper understanding of the mechanism of action will be crucial for the rational design of more potent and selective analogs.

Development of Sophisticated Computational Models for Predictive Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. researchgate.net For this compound, the development of sophisticated computational models will be instrumental in guiding the design of new derivatives with improved pharmacological properties. Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) studies: Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of this compound derivatives with their biological activity. frontiersin.org These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular docking and molecular dynamics (MD) simulations: Using these techniques to predict the binding modes of this compound derivatives within the active sites of their biological targets. nih.govnih.gov MD simulations can provide insights into the dynamic behavior of the ligand-protein complex and help to refine the design of new inhibitors.

Pharmacophore modeling: Identifying the key structural features (pharmacophores) that are essential for biological activity. These models can be used to screen virtual libraries of compounds to identify new potential hits.

ADME/Tox prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. elsevierpure.com This will help to prioritize compounds with favorable drug-like properties for further development.

The integration of these computational approaches will accelerate the design-synthesis-test cycle and increase the efficiency of the drug discovery process.

Investigation of Diverse Biological Targets and Pathways

The quinazoline scaffold is known to interact with a wide range of biological targets. mdpi.com This suggests that derivatives of this compound may also have the potential to modulate the activity of various proteins and pathways involved in disease. Future research should aim to explore the full therapeutic potential of this scaffold by screening derivatives against a diverse panel of biological targets, including:

Kinases: Many quinazoline-based drugs are kinase inhibitors. nih.gov Derivatives of this compound could be investigated for their ability to inhibit kinases involved in cancer and inflammatory diseases, such as EGFR, VEGFR, and JAKs.

G-protein coupled receptors (GPCRs): GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes. The potential of this compound derivatives to modulate GPCR activity could be explored.

Ion channels: Ion channels are important drug targets for a variety of diseases, including cardiovascular and neurological disorders.

Epigenetic targets: There is growing interest in the development of drugs that target epigenetic modifications. The potential of this compound derivatives to inhibit enzymes involved in epigenetics, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), could be investigated.

By exploring a wide range of biological targets, it may be possible to identify new therapeutic applications for this versatile scaffold.

Design of Multi-Targeting Agents with Enhanced Selectivity

The concept of "one drug, multiple targets" has gained significant traction in recent years, particularly for the treatment of complex diseases such as cancer. nih.gov Multi-target agents can offer several advantages over single-target drugs, including improved efficacy and a reduced likelihood of drug resistance. The this compound scaffold is well-suited for the design of multi-targeting agents due to its ability to be readily derivatized at multiple positions.

Future research in this area will focus on the rational design of derivatives that can simultaneously modulate the activity of two or more biological targets. This will require a deep understanding of the structure-activity relationships for each target and the use of sophisticated computational models to guide the design process. For example, by combining pharmacophores for two different kinase inhibitors within a single molecule based on the this compound scaffold, it may be possible to create a dual kinase inhibitor with enhanced anti-cancer activity.

A key challenge in the design of multi-targeting agents is to achieve the desired selectivity profile. The goal is to design compounds that are potent against the desired targets while having minimal activity against off-target proteins. This will require careful optimization of the structure of the molecule to fine-tune its interactions with each target.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,8-Dichloro-2-isopropylquinazoline, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with isopropyl isocyanates, followed by chlorination. Key steps include:

- Cyclocondensation : Using a Dean-Stark trap to remove water and improve yields (common in quinazoline synthesis) .

- Chlorination : Phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux, monitored by TLC for completion .

- Optimization : Adjusting molar ratios (e.g., 1:1.2 for anthranilic acid to isocyanate) and solvent selection (e.g., DMF for polar intermediates) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Elemental Analysis : Confirm C, H, N, Cl content (e.g., deviations ≤0.3% indicate high purity) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and isopropyl groups (δ 1.2–1.5 ppm) .

- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical m/z (e.g., 285.1 for C₁₃H₁₃Cl₂N₂) .

- HPLC : Purity ≥97% using a C18 column and acetonitrile/water gradient .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer :

- Storage : –20°C under argon to prevent hydrolysis of chloro substituents .

- In-Use Stability : Avoid prolonged exposure to light or moisture; use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Dose-Response Studies : Compare EC₅₀ values across studies to identify potency thresholds (e.g., anticonvulsant activity at 10–50 mg/kg in rodent models) .

- Structural Analog Analysis : Test derivatives with varying substituents (e.g., replacing isopropyl with phenyl) to isolate pharmacophoric groups .

- Replicate Conditions : Ensure consistent purity (e.g., via HPLC) and biological models (e.g., in vitro vs. in vivo CNS assays) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified chloro/isopropyl groups (e.g., 4-fluoro or 2-cyclohexyl) .

- Bioassay Prioritization : Screen for CNS activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

- Data Correlation : Use QSAR models to link logP values (calculated via ChemDraw) with blood-brain barrier penetration .

Q. How can synthetic yields of this compound be improved while minimizing by-products?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., TiCl₄) to accelerate cyclocondensation .

- By-Product Mitigation : Monitor intermediates via LC-MS; optimize quenching steps (e.g., slow addition to ice-water for chlorinated intermediates) .

- Scale-Up Adjustments : Use flow chemistry for exothermic steps (e.g., chlorination) to enhance reproducibility .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model electron density at C-4 and C-8 positions to predict regioselectivity (e.g., Gaussian09 with B3LYP/6-31G*) .

- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) using AutoDock Vina .

Data Contradiction Analysis Framework

| Contradiction Type | Resolution Strategy | Example | Reference |

|---|---|---|---|

| Varied biological potency | Compare purity metrics (HPLC vs. elemental analysis) | 85% vs. 97% purity alters EC₅₀ in MES models | |

| Divergent SAR conclusions | Validate via orthogonal assays (e.g., in vitro binding + in vivo efficacy) | Discrepancy in GABA-A affinity vs. anticonvulsant activity | |

| Synthetic yield disparities | Replicate under inert atmosphere (Argon vs. N₂) | Yield drops from 75% to 60% due to moisture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.